molecular formula C19H20ClN3O3 B10893069 5-[(2-chlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide

5-[(2-chlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide

Cat. No.: B10893069
M. Wt: 373.8 g/mol
InChI Key: AIWJDVBAVHTIIG-UHFFFAOYSA-N
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Description

5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound features a complex structure that includes a chlorophenoxy group, a pyrazolylmethyl group, and a furanamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE can be achieved through a multi-step process involving the following key steps:

  • Formation of the Chlorophenoxy Intermediate

    • React 2-chlorophenol with formaldehyde in the presence of a base such as sodium hydroxide to form 2-chlorophenoxymethanol.
    • Reaction conditions: Reflux at 80-90°C for 4-6 hours.
  • Synthesis of the Pyrazolylmethyl Intermediate

    • React 1-ethyl-1H-pyrazole with chloromethyl methyl ether in the presence of a base such as potassium carbonate to form 1-ethyl-1H-pyrazol-3-ylmethyl chloride.
    • Reaction conditions: Stirring at room temperature for 12-16 hours.
  • Coupling Reaction

    • Combine the chlorophenoxymethanol and pyrazolylmethyl chloride intermediates in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
    • Reaction conditions: Stirring at room temperature for 24-48 hours.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the furanamide moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Major products: Oxidized derivatives of the furanamide group.
  • Reduction

    • Reduction reactions can be performed on the chlorophenoxy group using reducing agents like lithium aluminum hydride or sodium borohydride.
    • Major products: Reduced derivatives of the chlorophenoxy group.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions at the chlorophenoxy group using nucleophiles such as amines or thiols.
    • Major products: Substituted derivatives with various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Reaction conditions: Vary depending on the specific reaction, typically involving controlled temperatures and pH levels.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules:

Biology

    Biological Activity Studies: The compound can be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.

Industry

    Agrochemicals: The compound can be explored for its potential use as an agrochemical, such as a pesticide or herbicide.

    Materials Science:

Mechanism of Action

The mechanism of action of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(2-BROMOPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE
  • **5-[(2-FLUOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE
  • **5-[(2-METHOXYPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE

Uniqueness

The uniqueness of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenoxy group may enhance its reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C19H20ClN3O3/c1-3-23-11-10-14(21-23)12-22(2)19(24)18-9-8-15(26-18)13-25-17-7-5-4-6-16(17)20/h4-11H,3,12-13H2,1-2H3

InChI Key

AIWJDVBAVHTIIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

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